Pentathiolane

Descripción general

Descripción

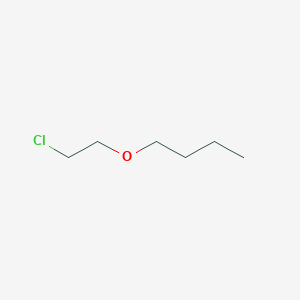

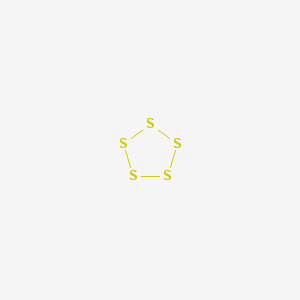

Pentathiolane is a chemical compound with the molecular formula S5 . It is also known by other names such as cyclopentasulfur, sulfur pentamer, and Pentathiolan .

Molecular Structure Analysis

Pentathiolane has a molecular weight of 160.325 Da and a monoisotopic mass of 159.860352 Da . The exact structure of Pentathiolane would require more specific information or advanced tools such as X-ray crystallography or NMR spectroscopy.

Physical And Chemical Properties Analysis

Pentathiolane’s physical and chemical properties such as its reactivity, stability, and solubility are not explicitly mentioned in the sources I have access to . These properties can be influenced by factors like temperature, pressure, and the presence of other chemicals.

Aplicaciones Científicas De Investigación

Charge Transport Parameters in Organic Crystal Semiconductors : Pentathienoacene, a thiophene equivalent of pentacene and a derivative of Pentathiolane, shows potential in thin film transistors. It exhibits strong dispersion in the valence band and significant intermolecular interactions in its crystal structure, influencing its effectiveness in semiconductor applications (Kim et al., 2007).

Neuroprotection and Antioxidant Properties : Alpha-lipoic acid, a metabolic antioxidant and a dithiolane-related compound, crosses the blood-brain barrier and shows potential in treating oxidative stress-related brain and neural disorders. Its antioxidant properties, including regenerating other antioxidants and raising glutathione levels, suggest its use in various neurodegenerative diseases (Packer et al., 1997).

Cytotoxicity and Cellular Protection Mechanisms : Studies on chloroacetanilide herbicides show their interactions with phase I and II enzymes in hepatoma-derived cells, highlighting the protective role of glutathione against these herbicides. These findings underscore the importance of understanding cellular defense mechanisms against environmental toxins (Dierickx, 2004).

Genetic Bases of Microbial Adaptation : Research on microorganisms, including those with Pentathiolane-like structures, helps in understanding the dynamics of evolutionary adaptation and genetic bases. This can contribute to the development of biocides or other biological applications (Elena & Lenski, 2003).

Cancer Systems Biology : Understanding the interaction of cellular signaling networks, which may involve compounds like Pentathiolane, provides insights into personalized cancer therapy. This research could lead to the development of targeted therapies and improve patient care (Werner et al., 2014).

Mechanism of Antitumor Agents : Pentathiepin, related to Pentathiolane, shows promise as an antitumor agent. Its interaction with amines suggests potential in the design of new biocides and therapeutic agents (Brzostowska & Greer, 2003).

Glutathione Peroxidase Mimetics : Research on novel cyclic seleninate esters, which are related to Pentathiolane, reveals their efficiency as glutathione peroxidase mimetics. These compounds have therapeutic potential in oxidative stress-related diseases (Back & Moussa, 2002).

Glucose Metabolism in Oocytes : Studies on porcine oocytes show the role of glucose metabolism pathways, including pathways related to Pentathiolane derivatives, in nuclear and cytoplasmic maturation. This has implications for reproductive biology and animal breeding (Herrick et al., 2006).

Propiedades

IUPAC Name |

pentathiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S5/c1-2-4-5-3-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVHCWHUQVZNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S1SSSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155005 | |

| Record name | Sulfur pentamer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentathiolane | |

CAS RN |

12597-10-3 | |

| Record name | Sulfur, mol. (S5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12597-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur pentamer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012597103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur pentamer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.